An In-depth Technical Guide to tert-Butyl (mesitylsulfonyl)oxycarbamate (CAS: 36016-39-4)
An In-depth Technical Guide to tert-Butyl (mesitylsulfonyl)oxycarbamate (CAS: 36016-39-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (mesitylsulfonyl)oxycarbamate, a versatile reagent in organic synthesis. The document details its physicochemical properties, synthesis, and purification methods. Emphasis is placed on its application in key chemical transformations, including a detailed protocol for enantioselective aziridination. While the compound is a valuable tool in synthetic chemistry, this guide also notes the current lack of literature describing its direct involvement in biological signaling pathways.
Chemical Identity and Properties
tert-Butyl (mesitylsulfonyl)oxycarbamate, also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine, is a white to off-white solid organic compound.[1] It is recognized for its role as a versatile intermediate in organic synthesis, particularly in reactions requiring the introduction of a protected amino group.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 36016-39-4 |
| Molecular Formula | C₁₄H₂₁NO₅S[2] |
| IUPAC Name | tert-butyl N-[(2,4,6-trimethylbenzenesulfonyl)oxy]carbamate[3] |
| Synonyms | N-Boc-O-(mesitylsulfonyl)hydroxylamine, N-Mesitylsulfonyloxy-tert-butylcarbamate, BOC-Azanyl 2,4,6-trimethylbenzenesulfonate, t-Butoxycarbonyl-O-mesitylenesulfonylhydroxylamine, N-Tert-butoxycarbonyl-O-(mesitylsulfonyl)hydroxylamine[4] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 315.39 g/mol [2] |
| Melting Point | 104-105.5 °C |
| Density | 1.191 g/cm³ (Predicted) |
| Appearance | White to off-white solid[1] |
| Solubility | Slightly soluble in DMSO and Methanol |
| Stability | Hygroscopic |
Synthesis and Purification
A common and efficient method for the synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate involves the reaction of 2-mesitylenesulfonyl chloride with N-Boc-hydroxylamine.
Experimental Protocol: Synthesis
Materials:
-
2-Mesitylenesulfonyl chloride
-
N-Boc-hydroxylamine
-
Triethylamine (TEA)
-
Diethyl ether
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure: [4]
-
A flame-dried and argon-purged round-bottom flask is charged with 2-mesitylenesulfonyl chloride (1.0 eq) and dissolved in diethyl ether.
-
N-Boc-hydroxylamine (1.2 eq) is added to the solution.
-
The flask is cooled to 0°C.
-
Triethylamine (1.4 eq) is added dropwise to the cooled mixture.
-
The reaction is stirred at 0°C for 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated triethylamine hydrochloride (TEA-Cl) is removed by filtration and washed with diethyl ether.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash chromatography using a 25:75 ethyl acetate/hexane gradient to yield the final product as a white solid.
Purification
High-performance liquid chromatography (HPLC) is a suitable method for the purification and analysis of tert-Butyl (mesitylsulfonyl)oxycarbamate.
HPLC Conditions: [4]
-
Column: Newcrom R1 reverse-phase (RP) column.
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water containing phosphoric acid.
-
Note: For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid. This method is scalable for preparative separation to isolate impurities.[4]
Applications in Organic Synthesis
tert-Butyl (mesitylsulfonyl)oxycarbamate is a key reagent in several important organic transformations, most notably in the formation of aziridines and in C-C amination reactions.
Enantioselective Aziridination of α,β-Unsaturated Aldehydes
This compound serves as an efficient nitrogen source in the organocatalytic enantioselective aziridination of α,β-unsaturated aldehydes.[4] This reaction provides a direct route to chiral aziridines, which are valuable building blocks in medicinal chemistry.
Experimental Workflow for Enantioselective Aziridination
Caption: Organocatalytic enantioselective aziridination workflow.
Detailed Protocol for Enantioselective Aziridination: A general procedure involves the reaction of an α,β-unsaturated aldehyde with tert-butyl N-arenesulfonyloxycarbamates in the presence of an organocatalyst, such as diphenylprolinol triethylsilyl ether, and a base like sodium carbonate or sodium acetate.[3]
C-C Amination via aza-Hock Rearrangement
Recent studies have shown that N-Boc arylsulfonyl hydroxylamines, including tert-butyl (mesitylsulfonyl)oxycarbamate, can be utilized in the C-C amination of benzyl alcohols to produce primary anilines.[5] The proposed mechanism involves the formation of a benzyl cation, followed by the formation of a reactive O-benzylhydroxylamine intermediate, which then undergoes an aza-Hock rearrangement and subsequent hydrolysis to yield the aniline product.[5]
Proposed Mechanism of C-C Amination
Caption: Proposed aza-Hock rearrangement mechanism for C-C amination.
Biological Activity and Signaling Pathways
A thorough review of the current scientific literature did not reveal any studies that directly investigate the effects of tert-Butyl (mesitylsulfonyl)oxycarbamate on biological signaling pathways. While the tert-butyl carbamate and mesitylsulfonyl moieties are present in various biologically active molecules, the specific combination in this compound has not been reported to directly modulate cellular signaling. Therefore, a diagrammatic representation of a signaling pathway involving this compound cannot be provided at this time. Researchers in drug discovery may find this compound to be a useful synthetic tool for the creation of novel molecules for biological screening.
Safety Information
Table 3: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
tert-Butyl (mesitylsulfonyl)oxycarbamate is a well-characterized and valuable reagent for advanced organic synthesis. Its utility in constructing chiral aziridines and in novel C-C amination reactions makes it a significant tool for synthetic and medicinal chemists. While its direct biological activity and interaction with signaling pathways remain unexplored, its role as a versatile building block presents opportunities for the development of new chemical entities with potential therapeutic applications. Further research is warranted to explore the biological profile of this compound and its derivatives.
References
- 1. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
